![molecular formula C18H25N3O3S B5214601 1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole](/img/structure/B5214601.png)
1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole, also known as BMS-191011, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has shown promising results in various scientific research studies. In
Wirkmechanismus
1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole acts as a competitive antagonist of the orexin-1 receptor, which blocks the binding of orexin-A and orexin-B to the receptor. This results in a decrease in the activity of the orexin system, leading to a decrease in wakefulness and an increase in sleep. 1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole has been found to be highly selective for the orexin-1 receptor, with minimal activity on other receptors.
Biochemical and Physiological Effects
1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole has been shown to have various biochemical and physiological effects. In animal studies, it has been found to increase sleep duration and improve sleep quality. It has also been found to decrease food intake and body weight in obese rats. 1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the orexin-1 receptor, which allows for specific targeting of the orexin system. However, one of the limitations is its low solubility in water, which can make it challenging to administer in vivo. Another limitation is its relatively short half-life, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole. One direction is to investigate its potential therapeutic applications in various disorders, such as narcolepsy, insomnia, anxiety, and depression. Another direction is to explore its effects on other physiological processes, such as feeding behavior, energy balance, and stress response. Additionally, future studies could focus on improving the pharmacokinetic properties of 1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole, such as its solubility and half-life, to enhance its therapeutic potential.
Conclusion
In conclusion, 1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole is a promising compound that has been extensively studied for its potential therapeutic applications. Its high selectivity for the orexin-1 receptor and its various biochemical and physiological effects make it a valuable tool for scientific research. However, further studies are needed to fully understand its therapeutic potential and to improve its pharmacokinetic properties.
Synthesemethoden
The synthesis of 1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole involves the reaction of 1-benzyl-1H-imidazole-5-carboxaldehyde with N-(2-methoxyethyl)-N-methylmethanesulfonamide in the presence of a base. The reaction is carried out in a solvent mixture of acetonitrile and water at a specific temperature and pressure. The product is then purified using column chromatography to obtain pure 1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating wakefulness and sleep. The orexin system is involved in various physiological processes, including feeding behavior, energy balance, and stress response. Dysregulation of the orexin system has been implicated in various disorders, such as narcolepsy, insomnia, anxiety, and depression.
Eigenschaften
IUPAC Name |
1-benzyl-2-(2-methoxyethylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-24-11-12-25(22,23)18-19-13-17(15-20-9-5-6-10-20)21(18)14-16-7-3-2-4-8-16/h2-4,7-8,13H,5-6,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFUVMHBLCCPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-(2-methoxyethylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.